molecular formula C21H24N4O3S2 B2439751 (Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 617684-58-9

(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2439751
CAS No.: 617684-58-9
M. Wt: 444.57
InChI Key: DFVYHIPACXALCQ-SSZFMOIBSA-N
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Description

(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H24N4O3S2 and its molecular weight is 444.57. The purity is usually 95%.
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Properties

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-4-10-25-20(27)16(30-21(25)29)13-15-17(22-9-7-12-28-5-2)23-18-14(3)8-6-11-24(18)19(15)26/h4,6,8,11,13,22H,1,5,7,9-10,12H2,2-3H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVYHIPACXALCQ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound's structure features multiple functional groups that contribute to its biological activity. The key components include:

  • Thiazolidinone moiety : Known for its role in various biological activities.
  • Pyrido[1,2-a]pyrimidine scaffold : Associated with anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and cell proliferation. Key mechanisms include:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and is a target for anticancer drugs .
    • It also exhibits inhibitory effects on Polo-like kinase 1 (Plk1), a mitotic regulator often overexpressed in cancer cells .
  • Targeting EGFR Mutants :
    • Recent studies indicate that compounds similar to this structure can effectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). For instance, derivatives have shown potent activity against common EGFR mutations .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueReference
Enzyme InhibitionDihydrofolate reductase< 50 μM
Cancer Cell ProliferationPlk11.63–1.83 μM
EGFR Mutant InhibitionEGFR L858R/T790M5.1 nM

Case Studies

Several case studies have explored the efficacy of similar compounds in preclinical models:

  • Preclinical Cancer Models :
    • A study demonstrated that a thiazolidinone derivative exhibited significant antitumor activity in xenograft models of NSCLC, resulting in reduced tumor volume and improved survival rates .
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that compounds targeting Plk1 led to cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as therapeutic agents .

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological activity, particularly as a PRMT5 inhibitor . PRMT5 (protein arginine methyltransferase 5) plays a crucial role in various cellular processes, including gene expression and cell proliferation. Inhibition of PRMT5 has been linked to therapeutic effects in cancer treatment.

Table 1: Pharmacological Activities of the Compound

ActivityMechanism of ActionDisease Targeted
PRMT5 InhibitionDisruption of methylation processesCancer
Antimicrobial ActivityInhibition of bacterial growthBacterial infections
Antiviral PropertiesDisruption of viral replicationViral infections

Anticancer Applications

Research has indicated that (Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one may serve as an effective agent against various cancer types. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in PubMed, researchers evaluated the compound's effectiveness against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in anticancer therapies .

Antimicrobial and Antiviral Properties

The compound's structural features suggest potential antimicrobial and antiviral activities. Preliminary studies indicate that it can inhibit the growth of specific bacterial strains and disrupt viral replication mechanisms, making it a candidate for further exploration in infectious disease management.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLResearchGate
Escherichia coli64 µg/mLEchemi

Potential for Neurological Applications

Emerging research suggests that the compound may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its interaction with neurotransmitter systems could provide avenues for treating conditions such as schizophrenia or bipolar disorder.

Case Study: Neuroprotective Effects

A study highlighted its neuroprotective effects in animal models of neurodegeneration, where administration resulted in reduced neuronal loss and improved cognitive function . This positions the compound as a promising candidate for further investigation in neuropharmacology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.